

(2,2-Dimethylpropyl)cyclohexane physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(2,2-Dimethylpropyl)cyclohexane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(2,2-dimethylpropyl)cyclohexane**. The information is compiled from critically evaluated data and is presented to support research and development activities. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, detailed methodologies for key experimental determinations are provided.

Chemical Identity

- Chemical Name: **(2,2-Dimethylpropyl)cyclohexane**
- Synonyms: Neopentylcyclohexane[1]
- Molecular Formula: C₁₁H₂₂[1][2][3]
- Molecular Weight: 154.29 g/mol [1][2][3]
- CAS Number: 25446-34-8[1]
- Chemical Structure:

Physical Properties

The physical properties of **(2,2-dimethylpropyl)cyclohexane** are summarized in the table below. This data is primarily sourced from critically evaluated thermophysical property data.[\[4\]](#)

Property	Value	Units	Notes
Molecular Weight	154.29	g/mol	[1] [2] [3]
Normal Boiling Point	460.55	K	Critically evaluated data. [4]
Critical Temperature	645.0	K	Critically evaluated data. [4]
Critical Pressure	2250	kPa	Critically evaluated data. [4]
Critical Density	255.0	kg/m ³	Critically evaluated data. [4]

Temperature-Dependent Properties

The following table presents density data for **(2,2-dimethylpropyl)cyclohexane** in its liquid state in equilibrium with gas at various temperatures.[\[4\]](#)

Temperature (K)	Density (kg/m ³)
200	863.6
298.15	780.0

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of alkylcyclohexanes are outlined below. These are generalized methods applicable to compounds such as **(2,2-dimethylpropyl)cyclohexane**.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical property for its characterization and purity assessment.^[5] Several methods can be employed, including distillation and the Thiele tube method.^{[5][6]}

Thiele Tube Method:

This micro-method is suitable for small sample volumes.^[6]

- **Sample Preparation:** A small amount of the liquid is placed in a small test tube (Durham tube), and a capillary tube, sealed at one end, is placed open-end down into the liquid.^[6]
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).^{[6][7]} The placement should ensure the sample is level with the upper arm of the Thiele tube.^[7]
- **Heating:** The side arm of the Thiele tube is gently and evenly heated.^{[6][7]} This design allows for uniform heating of the oil bath via convection.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.^{[6][7]} Heating is continued until a continuous and rapid stream of bubbles is observed.
- **Boiling Point Determination:** The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.^{[6][7]} This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Distillation Method:

For larger quantities, a simple distillation can be used to determine the boiling point.^{[5][6]}

- **Apparatus Setup:** A distillation apparatus is assembled with a distilling flask, condenser, and receiving flask. The thermometer is placed so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
- **Procedure:** The liquid is heated in the distilling flask. The temperature is recorded when the vapor condensation ring passes the thermometer bulb and remains constant throughout the

distillation of the bulk of the liquid.[5]

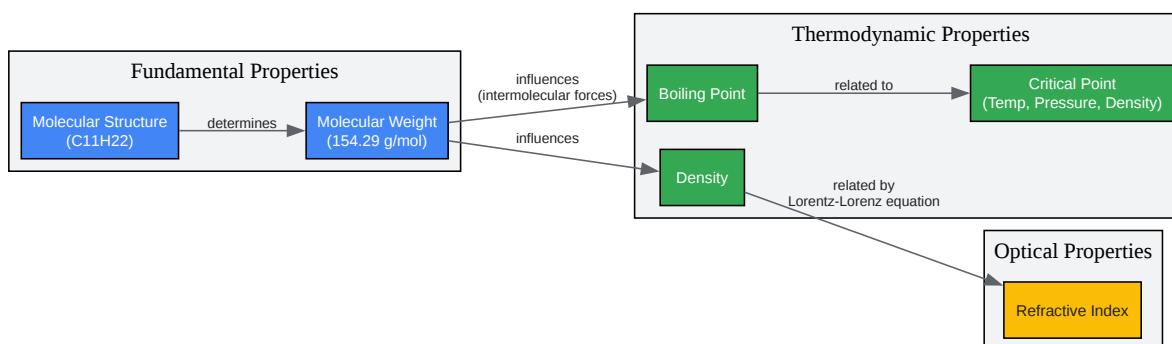
- Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.[8][9]

- Mass Measurement: An empty, clean, and dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed using an analytical balance.[8][9]
- Volume Measurement: The container is filled with the liquid to a calibrated mark.
- Mass of Liquid: The filled container is weighed again. The mass of the liquid is the difference between the final and initial weights.[8][9]
- Density Calculation: The density is calculated by dividing the mass of the liquid by its known volume.[8][9]
- Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index


The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquids.[10]

- Instrumentation: An Abbe refractometer is commonly used for this measurement.
- Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.
- Sample Application: A few drops of the liquid are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

- Temperature Correction: The refractive index is temperature-dependent.[10] Measurements are typically made at a standard temperature, such as 20°C or 25°C, often using a water bath to control the temperature of the prisms. If the measurement is performed at a different temperature, a correction factor is applied.[10]

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the key physical properties of a pure compound like **(2,2-dimethylpropyl)cyclohexane**.

[Click to download full resolution via product page](#)

Caption: Relationship between fundamental, thermodynamic, and optical properties.

Safety Information

While specific safety data for **(2,2-dimethylpropyl)cyclohexane** is not readily available, it is an alkyl derivative of cyclohexane. Therefore, it should be handled with similar precautions.

Cyclohexane is a highly flammable liquid and vapor.[11][12][13][14] It can cause skin irritation, and inhalation may cause drowsiness or dizziness.[11][12][14] It may be fatal if swallowed and enters the airways.[11][12][14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. (2,2-Dimethylpropyl)cyclohexane | C11H22 | CID 19985538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. athabascau.ca [athabascau.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [(2,2-Dimethylpropyl)cyclohexane physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14698781#2-2-dimethylpropyl-cyclohexane-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com